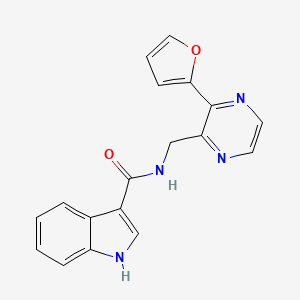

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c23-18(13-10-21-14-5-2-1-4-12(13)14)22-11-15-17(20-8-7-19-15)16-6-3-9-24-16/h1-10,21H,11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIHDOPCOCVWJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl and pyrazin-2-yl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation.

-

Step 1: Synthesis of 3-(furan-2-yl)pyrazine

Reagents: Furan-2-carboxylic acid, hydrazine hydrate, and a suitable dehydrating agent.

Conditions: Reflux in an appropriate solvent such as ethanol or acetic acid.

-

Step 2: Formation of the Indole Derivative

Reagents: Indole-3-carboxylic acid, thionyl chloride, and a base such as triethylamine.

Conditions: Reflux in an inert atmosphere.

-

Step 3: Coupling Reaction

Reagents: 3-(furan-2-yl)pyrazine and the indole derivative.

Conditions: Use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The furan ring can undergo oxidation to form furan-2,5-dione derivatives.

Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.

Conditions: Typically performed in acidic or neutral conditions.

-

Reduction: : The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Conditions: Conducted in an inert atmosphere to prevent oxidation.

-

Substitution: : The indole ring can undergo electrophilic substitution reactions.

Reagents: Electrophiles like halogens or sulfonyl chlorides.

Conditions: Often carried out in the presence of a Lewis acid catalyst.

Major Products

Oxidation Products: Furan-2,5-dione derivatives.

Reduction Products: Dihydropyrazine derivatives.

Substitution Products: Halogenated or sulfonylated indole derivatives.

Scientific Research Applications

Chemistry

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for various modifications, making it valuable for developing new synthetic methodologies.

Biology

This compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. Its ability to interact with biological targets positions it as a candidate in drug discovery efforts.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic properties, including:

- Anti-inflammatory Effects: Preliminary studies suggest it may reduce inflammation markers.

- Anticancer Activity: Research indicates potential cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Case Study: Antitumor Activity

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.01 | Induces apoptosis |

| A549 | 0.03 | Cell cycle arrest |

| NCI-H460 | 0.04 | Inhibition of Aurora-A kinase |

These findings suggest that this compound may serve as a potent anticancer agent by targeting critical pathways involved in cell survival and proliferation.

Industrial Applications

In the industrial sector, this compound can be utilized in the development of advanced materials with specific electronic or optical properties. Its multi-functional nature allows for innovative applications in electronics and photonics.

Mechanism of Action

The mechanism by which N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding domains. The exact pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide and related indole carboxamides:

Structural and Functional Analysis

Substituent Effects on Receptor Binding: APICA/5F-APICA: Bulky adamantyl groups enhance binding to CB1 receptors, while fluoropentyl chains improve membrane permeability . The furan oxygen could engage in hydrogen bonding with polar receptor residues.

Metabolic Stability :

- Fluorinated alkyl chains (e.g., in 5F-APICA) resist oxidative degradation, whereas the pyrazine ring in the target compound may undergo slower hepatic metabolism due to aromatic stability .

Synthetic Accessibility :

- The target compound’s synthesis likely involves coupling a pyrazine-furan intermediate with indole-3-carboxylic acid, akin to methods used for furfurylamine-derived carboxamides (e.g., ). This contrasts with adamantyl derivatives requiring specialized adamantane precursors .

Toxicity Considerations :

- Fluoropentyl chains (e.g., in AM-6527) are associated with hepatotoxicity risks, whereas the target compound’s heterocyclic system may offer a safer profile .

Research Findings and Implications

- Pharmacological Potential: While the target compound lacks published bioactivity data, structural analogs (e.g., APICA) demonstrate cannabinoid receptor agonism. Its pyrazine-furan motif could redirect activity toward non-CB targets, such as kinases or serotonin receptors, warranting further screening .

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide, with the CAS number 2034463-94-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

The compound features a unique structure that integrates furan, pyrazine, and indole moieties. The synthesis typically involves multi-step organic reactions, beginning with the preparation of furan and pyrazine intermediates, followed by their coupling to form the final product through nucleophilic substitution and amide bond formation.

Synthetic Steps:

-

Synthesis of 3-(furan-2-yl)pyrazine:

- Reagents: Furan-2-carboxylic acid, hydrazine hydrate.

- Conditions: Reflux in ethanol or acetic acid.

-

Formation of the Indole Derivative:

- Reagents: Indole-3-carboxylic acid, thionyl chloride.

- Conditions: Reflux in an inert atmosphere.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to function as an enzyme inhibitor or receptor modulator. The specific pathways involved depend on the biological context, which requires further elucidation through experimental studies.

Anticancer Activity

Recent studies have indicated that this compound may exhibit significant anticancer properties. For instance, derivatives of similar structures have been shown to inhibit cancer cell proliferation effectively. Below is a summary of relevant findings:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N/A | MCF-7 | 0.01 | Aurora-A kinase inhibition |

| N/A | NCI-H460 | 0.03 | Microtubule disassembly |

| N/A | HeLa | 7.01 | Topoisomerase-IIa inhibition |

These findings suggest that compounds with similar structural features may provide a basis for developing new anticancer agents.

Antimicrobial Activity

In vitro studies have also evaluated the antimicrobial potential of related pyrazole derivatives. For example:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 4a | Staphylococcus aureus | 0.22 |

| 5a | Staphylococcus epidermidis | 0.25 |

These derivatives demonstrated significant antimicrobial activity against various pathogens, indicating that this compound may also possess similar properties.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Pyrazole Derivatives as Anticancer Agents : A review highlighted the effectiveness of pyrazole derivatives in inducing apoptosis in cancer cells, with some compounds exhibiting IC50 values as low as 0.01 µM against MCF7 cell lines .

- Antimicrobial Evaluation : Research indicated that certain derivatives displayed excellent antimicrobial activities with MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates .

- Mechanistic Studies : Investigations into the mechanism of action revealed that such compounds could inhibit specific kinases involved in cell cycle regulation and apoptosis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.